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Compound of Interest

Compound Name:
Val-Arg-Pro-DL-Arg-

Fluoromethylketone

Cat. No.: B12394165 Get Quote

Product: Z-VRPR-FMK (MALT1 Inhibitor) Cas No: 1381885-28-4 Support Ticket ID: #SOL-

VRPR-001 Status: Resolved / Guide Available

Executive Summary: The DMSO Challenge
Z-VRPR-FMK is a cell-permeable, irreversible inhibitor of MALT1 (Mucosa-associated lymphoid

tissue lymphoma translocation protein 1).[1] It is a tetrapeptide (Z-Val-Arg-Pro-Arg) modified

with a fluoromethylketone (FMK) group.[2][3]

While DMSO (Dimethyl Sulfoxide) is the gold-standard solvent for this compound due to the

lipophilic nature of the Z- and FMK- groups, high concentrations of DMSO are often

incompatible with:

In vivo studies: Causing acute toxicity or vehicle-induced inflammation in mice.

Crystallography: Where DMSO can interfere with protein hydration shells.

Sensitive Primary Cells: Where DMSO >0.1% triggers apoptosis unrelated to MALT1

inhibition.

This guide details validated alternative solvent systems and formulation protocols to bypass

these limitations.
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Solvent Compatibility Matrix
The following table summarizes the solubility profile of Z-VRPR-FMK based on polarity and

experimental application.

Solvent System Solubility Limit
Application
Suitability

Technical Notes

DMSO (100%)
~150 mM (100

mg/mL)
High (Stock Storage)

Standard for -80°C

storage. Hygroscopic;

keep sealed.

DMF

(Dimethylformamide)
~50-100 mM

High (Alternative

Stock)

Best chemical

alternative to DMSO.

Toxic; not for direct in

vivo use without

dilution.

Water / PBS < 1 mg/mL Low (Poor Stability)

Do not use for stock.

The FMK group

hydrolyzes over time

in aqueous buffers.

Ethanol (100%) < 5 mM Low

Poor solubility for this

specific peptide

sequence. Not

recommended.

PEG-300 / PEG-400
Moderate (with co-

solvent)

Medium (In Vivo

Vehicle)

Used as a carrier after

initial dissolution in

DMSO/DMF.

Validated In Vivo Formulation Protocol
Objective: Create a stable, injectable solution for animal studies with minimal DMSO content

(<5%).

The "Golden Ratio" Formulation Based on pharmacokinetic data for hydrophobic peptide-FMK

inhibitors, the following vehicle is recommended to prevent precipitation upon injection.
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Reagents Required:

Stock Z-VRPR-FMK (dissolved in 100% DMSO at 50-100 mg/mL)

PEG-300 (Polyethylene glycol 300)

Tween 80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Step-by-Step Preparation (Fresh Prep Required):

Calculate: Determine the total volume required.

Step A (Solvent): Add 5% volume of the Z-VRPR-FMK DMSO stock.

Step B (Co-solvent 1): Add 30% volume of PEG-300.[1] Vortex vigorously for 30 seconds.

Step C (Surfactant): Add 5% volume of Tween 80.[1] Vortex gently.

Step D (Aqueous Phase): Slowly add 60% volume of warm (37°C) Sterile Saline while

vortexing.

Final Composition: 5% DMSO / 30% PEG-300 / 5% Tween 80 / 60% Saline.[1]

Critical Warning: Always add the aqueous phase (Saline) LAST. Adding water directly to the

DMSO stock will cause immediate precipitation (crashing out) of the peptide.

Decision Logic & Workflow
Use the following logic flow to determine the correct solvent system for your specific assay.
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Start: Select Application

In Vitro / Cell Culture In Vivo / Animal Model Structural Biology (X-Ray/NMR)

Are cells DMSO sensitive? Complex Vehicle Required
(PEG300/Tween80)

Use DMF Stock
(Check solvent tolerance)

Avoid Direct Aqueous Dissolution
(Hydrolysis Risk)

Caution

Use 10-20mM DMSO Stock
(Dilute >1:1000 in media)

No

Standard

Yes

Alternative
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Figure 1: Solvent Selection Decision Tree. Blue nodes indicate starting points; Green indicates

in vivo pathways; Red indicates critical decision points.

Mechanism of Action Context
Understanding the target is vital for troubleshooting. Z-VRPR-FMK targets the paracaspase

domain of MALT1.[4][5] If your solvent denatures MALT1, the inhibitor will appear ineffective.
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Figure 2: MALT1 Signaling Pathway. Z-VRPR-FMK prevents the cleavage of substrates like

A20 and CYLD, thereby modulating NF-κB signaling.

Troubleshooting & FAQs
Q1: My Z-VRPR-FMK precipitated when I added it to the cell culture media. Why? A: This is

"Crash-out." It happens when a hydrophobic stock (in DMSO) is added too quickly to an

aqueous buffer.

Fix: Dilute the stock stepwise. Alternatively, warm the culture media to 37°C before adding

the inhibitor. Ensure your final concentration does not exceed the solubility limit (typically

<100 µM in aqueous media).

Q2: Can I store the diluted working solution? A:No. The FMK (fluoromethylketone) group is an

electrophile designed to react with cysteine thiols. In aqueous solutions (especially at pH >

7.5), it can undergo slow hydrolysis or react with trace nucleophiles, losing potency. Always

prepare fresh from the DMSO/DMF stock.

Q3: Is Z-VRPR-FMK stable in buffers containing DTT or Mercaptoethanol? A:Absolutely not.

DTT and

-Mercaptoethanol are reducing agents with free thiols. They will react with the FMK group of
the inhibitor, neutralizing it before it reaches the MALT1 target. Use non-thiol reducing agents
(like TCEP) if absolutely necessary, or remove reducing agents from the assay buffer.

Q4: Why not use Ethanol? A: While some peptides dissolve in ethanol, Z-VRPR-FMK has poor

solubility in alcohols compared to dipolar aprotic solvents (DMSO/DMF). Ethanol also
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evaporates faster, potentially changing the concentration of your stock over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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